Tris(p-isocyanatophenyl)amine
CAS No.: 19759-70-7
Cat. No.: VC20762878
Molecular Formula: C21H12N4O3
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19759-70-7 |
---|---|
Molecular Formula | C21H12N4O3 |
Molecular Weight | 368.3 g/mol |
IUPAC Name | 4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline |
Standard InChI | InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H |
Standard InChI Key | IIJYXXMUZSBGGR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Canonical SMILES | C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Chemical Identity and Structure
Tris(p-isocyanatophenyl)amine, also known as 4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline, is identified by the CAS number 19759-70-7. It possesses a molecular formula of C21H12N4O3 with a molecular weight of 368.345 g/mol . The compound's structure consists of a central nitrogen atom bonded to three phenyl rings, each bearing an isocyanate group (-N=C=O) at the para position. This arrangement creates a propeller-like three-dimensional structure that influences its reactivity pattern and physical behavior.
The compound's InChI key is IIJYXXMUZSBGGR-UHFFFAOYSA-N, and its complete InChI notation is InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H . This notation encapsulates the precise atomic connectivity and spatial arrangement that defines the compound's identity.
Physical Properties
Tris(p-isocyanatophenyl)amine exhibits distinct physical characteristics that influence its handling, storage, and applications. The compound exists as a solid at room temperature with a light yellow to colorless appearance .
Thermodynamic Properties
The compound demonstrates remarkable thermal stability with a high boiling point of 508.8°C at standard pressure (760 mmHg) . Its melting point is 148°C, indicating a broad liquid range that can be advantageous for certain processing conditions . The flash point of 261.5°C suggests relatively low flammability risk during normal handling and storage .
Physical Constants and Parameters
The following table presents a comprehensive overview of the physical properties of Tris(p-isocyanatophenyl)amine:
Property | Value | Unit |
---|---|---|
Molecular Weight | 368.345 | g/mol |
Density | 1.22 | g/cm³ |
Melting Point | 148 | °C |
Boiling Point | 508.8 | °C at 760 mmHg |
Flash Point | 261.5 | °C |
Vapor Pressure | 1.8×10⁻¹⁰ | mmHg at 25°C |
LogP | 5.0583 | - |
Polar Surface Area | 91.53 | Ų |
Exact Mass | 368.091 | g/mol |
Refractive Index | 1.63 | - |
These properties highlight the compound's high stability, low volatility, and moderate lipophilicity . The low vapor pressure (1.8×10⁻¹⁰ mmHg at 25°C) indicates minimal evaporation under ambient conditions, while the relatively high LogP value of 5.0583 suggests limited water solubility but good solubility in organic solvents .
Chemical Reactivity
The reactivity of Tris(p-isocyanatophenyl)amine is primarily dominated by its three isocyanate functional groups. These groups are highly reactive toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water.
Isocyanate Chemistry
The isocyanate groups (-N=C=O) in this compound readily undergo addition reactions with:
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Alcohols, forming urethane (carbamate) linkages
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Amines, producing urea derivatives
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Water, resulting in the formation of unstable carbamic acids that decompose to form amines and carbon dioxide
This reactivity profile makes Tris(p-isocyanatophenyl)amine particularly valuable in polymer chemistry, especially in the synthesis of polyurethanes and related materials. The presence of three isocyanate groups allows for effective crosslinking capabilities, enabling the formation of complex three-dimensional networks.
Stability Considerations
Industrial Applications
The unique structure and reactivity of Tris(p-isocyanatophenyl)amine make it valuable for various industrial applications, particularly in polymer science and materials engineering.
Polymer Chemistry
As a trifunctional isocyanate, this compound serves as an effective crosslinking agent in the production of polyurethanes and related polymers. The three reactive isocyanate groups enable it to form branched or network structures, imparting enhanced mechanical properties to the resulting materials. These applications include:
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High-performance coatings with improved chemical resistance
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Specialty adhesives requiring enhanced thermal stability
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Elastomers with tailored mechanical properties
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Rigid foams with improved dimensional stability
Specialty Chemical Applications
Beyond polymer applications, Tris(p-isocyanatophenyl)amine finds use in the synthesis of specialized chemical intermediates where multi-functionality is required. Its tripodal structure can serve as a platform for creating complex molecular architectures with applications in materials science and organic synthesis.
Synthesis and Production
The synthesis of Tris(p-isocyanatophenyl)amine typically follows specialized routes that preserve the reactive isocyanate functionality while establishing the triphenylamine core structure.
General Synthetic Approaches
While the specific industrial production methods may vary, the compound can be synthesized through the phosgenation of the corresponding triamine derivative. This process typically involves:
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Preparation of the triphenylamine precursor
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Conversion of amino groups to isocyanates using phosgene or phosgene equivalents
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Purification steps to achieve the desired product quality
The synthesis requires careful control of reaction conditions to minimize side reactions and ensure the integrity of all three isocyanate groups. Modern production methods often utilize less hazardous phosgene alternatives such as diphosgene or triphosgene to improve process safety.
Research Trends and Future Perspectives
Current research on Tris(p-isocyanatophenyl)amine focuses on expanding its applications beyond traditional polyurethane chemistry. Areas of active investigation include:
Advanced Materials Development
Researchers are exploring the use of this compound in the creation of novel materials with specific properties, such as:
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High-performance composites with enhanced thermal resistance
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Specialty coatings with improved chemical resistance and durability
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Advanced adhesive systems for demanding applications
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Functional materials with programmable properties
Sustainable Chemistry Approaches
As environmental concerns become increasingly important, research is also directed toward:
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Developing greener synthetic routes that avoid hazardous reagents like phosgene
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Creating bio-based alternatives that maintain similar functionality
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Establishing recycling processes for materials containing this compound
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Reducing environmental and health impacts throughout the lifecycle
Analytical Methods and Characterization
The analysis and characterization of Tris(p-isocyanatophenyl)amine typically employ various instrumental techniques:
Spectroscopic Methods
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Infrared (IR) spectroscopy: Identification of the characteristic isocyanate stretching band (approximately 2270-2240 cm⁻¹)
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Nuclear Magnetic Resonance (NMR): Structure elucidation through ¹H and ¹³C NMR
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Mass Spectrometry: Determination of molecular weight and fragmentation pattern
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Purity assessment
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Gas Chromatography (GC): Analysis of volatile components or derivatives
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Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity
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